

## molecular formula C<sub>14</sub>H<sub>22</sub>ClNO<sub>2</sub> and properties of Amylocaine hydrochloride

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Compound of Interest

Compound Name: Amylocaine hydrochloride

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# An In-depth Technical Guide to Amylocaine Hydrochloride (C<sub>14</sub>H<sub>22</sub>ClNO<sub>2</sub>)

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Amylocaine hydrochloride, historically known by the trade name Stovaine, holds a significant place in the history of pharmacology as the first synthetic local anesthetic.[1] Synthesized in 1903 by Ernest Fourneau at the Pasteur Institute, it was developed as a non-addictive alternative to cocaine for regional anesthesia.[2] Although its clinical use has been superseded by newer agents with improved safety and efficacy profiles, such as lidocaine and bupivacaine, the study of Amylocaine hydrochloride remains valuable for understanding the structure-activity relationships of local anesthetics. This guide provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, and analytical methodologies.

### **Chemical and Physicochemical Properties**

**Amylocaine hydrochloride** is the hydrochloride salt of the benzoate ester of 1-(dimethylamino)-2-methyl-2-butanol. Its chemical and physical properties are summarized below.

#### **Identity and Structure**



Identifier	Value	
Molecular Formula	C14H22CINO2	
IUPAC Name	[1-(dimethylamino)-2-methylbutan-2-yl] benzoate;hydrochloride[2][3]	
CAS Number	532-59-2[2][3][4]	
Synonyms	Stovaine, Amyleine hydrochloride, Forneaucaine[2][4]	
Molecular Weight	271.78 g/mol [2][4][5]	
Canonical SMILES	CCC(C)(CN(C)C)OC(=O)C1=CC=CC=C1.Cl[2]	
InChI Key	YCAXNWFCHTZUMD-UHFFFAOYSA-N[2]	

**Physicochemical Data** 

Property	Value	Source
Appearance	White crystalline powder	[6]
Melting Point	177-179 °C (decomposes)	[4]
173-175 °C	[7]	
Solubility	Water: 1 g in 2 mL (approx. 500 mg/mL)	[4]
Ethanol: 1 g in 3.3 mL (approx. 303 mg/mL)	[4]	
Ether: Practically insoluble	[4]	
DMSO: Slightly soluble (with heating)	[7][8]	_
pKa (basic)	8.36 (calculated)	[6]
cLogP (for free base)	3.43 (calculated)	[6]



### **Pharmacology and Mechanism of Action**

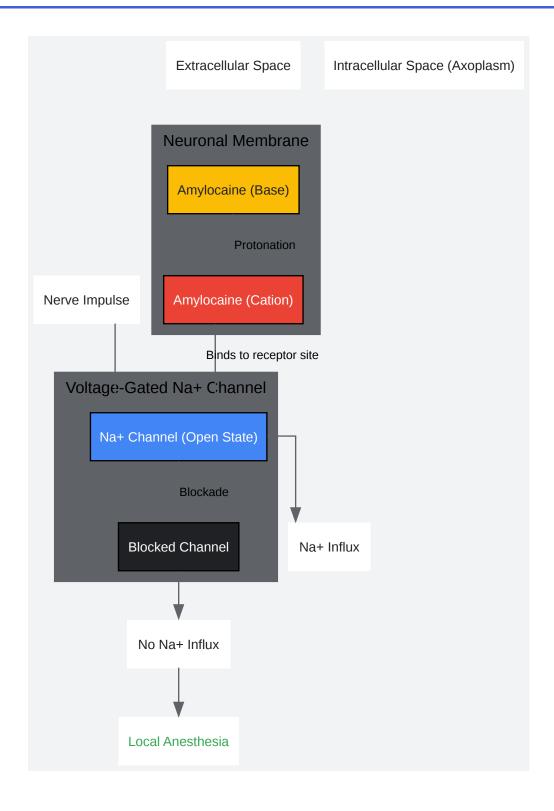
Like other local anesthetics, **Amylocaine hydrochloride** functions as a membrane-stabilizing drug.[9] Its primary mechanism of action involves the blockade of voltage-gated sodium channels on the intracellular side of the nerve membrane.

#### **Signaling Pathway**

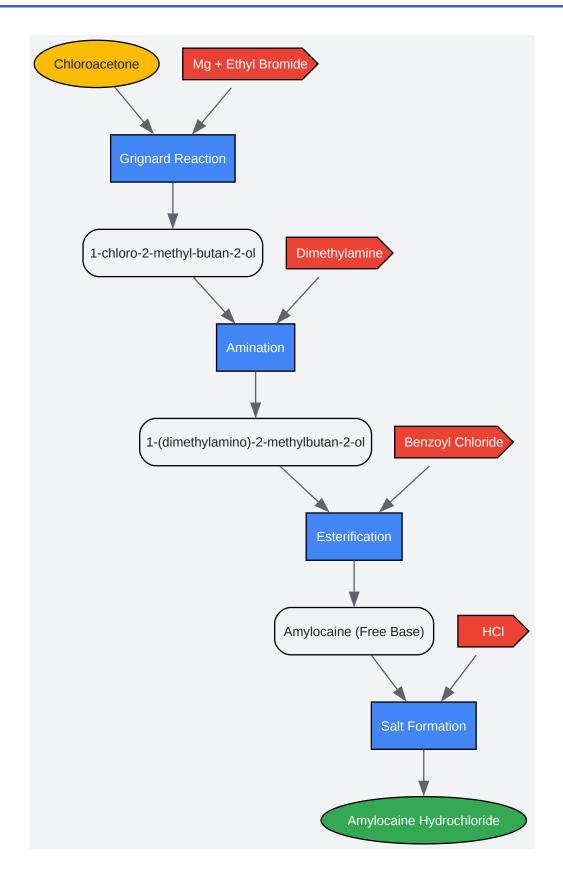
The mechanism is a direct inhibition of nerve impulse transmission rather than a complex signaling cascade.

- Diffusion: The uncharged base form of Amylocaine diffuses across the neural membrane into the axoplasm.
- Re-equilibration: Inside the neuron, an equilibrium is re-established between the base and the protonated, cationic form.
- Channel Blockade: The active cationic form binds to the voltage-gated sodium channels, physically occluding them.
- Inhibition of Depolarization: This blockade prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane.
- Conduction Blockade: Consequently, the threshold for electrical excitability increases, the rate of rise of the action potential slows, and nerve impulse conduction is blocked, resulting in local anesthesia.[2][9]









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